Reactive Yellow 160
Description
Reactive Yellow 160 (RY160, CAS 129898-77-7) is a water-soluble azo-based reactive dye widely used in textile industries for cellulose fiber dyeing. Its structure features sulfonic acid groups for solubility and a reactive anchor group (e.g., chlorotriazine or vinyl sulfone) for covalent bonding with fibers . RY160 is characterized by high chromophore stability, but its environmental persistence necessitates advanced degradation methods, such as heterogeneous Fenton processes (70% removal efficiency using iron-modified laterite) and photocatalytic degradation via AlCo2O4/MWCNT nanocomposites .
Properties
CAS No. |
129898-77-7 |
|---|---|
Molecular Formula |
C10H11BrMgO2 |
Origin of Product |
United States |
Preparation Methods
Diazotization of 2,4-Diaminobenzenesulfonic Acid
The process begins with the diazotization of 2,4-diaminobenzenesulfonic acid. In acidic conditions (pH 1–2), sodium nitrite (NaNO₂) is added to form the diazonium salt. The reaction is typically carried out at 0–5°C to prevent premature decomposition. Excess nitrite is neutralized using sulfamic acid to avoid side reactions.
Coupling with 6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide
The diazonium salt is coupled with 6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide in a weakly alkaline medium (pH 7–8). This step occurs at 10–15°C to ensure controlled reaction kinetics, yielding an intermediate azo compound.
Condensation with 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride)
The azo intermediate undergoes condensation with cyanuric chloride in an aqueous-organic solvent system (e.g., water-acetone). The reaction proceeds at 40–50°C, with sodium bicarbonate maintaining pH 6–7 to facilitate nucleophilic substitution. This step introduces reactive chlorotriazine groups essential for fiber binding.
Final Condensation with 2-(3-Aminophenylsulfonyl)ethyl Hydrogen Sulfate
The product is further reacted with 2-(3-aminophenylsulfonyl)ethyl hydrogen sulfate to enhance solubility and reactivity. This step occurs under alkaline conditions (pH 10–11) at 60–70°C, followed by salting out with sodium chloride to isolate the dye.
Key Reaction Parameters
| Step | Temperature (°C) | pH | Key Reagents |
|---|---|---|---|
| Diazotization | 0–5 | 1–2 | NaNO₂, HCl |
| Coupling | 10–15 | 7–8 | Pyridine derivative |
| Cyanuric chloride condensation | 40–50 | 6–7 | Cyanuric chloride, NaHCO₃ |
| Final condensation | 60–70 | 10–11 | 2-(3-Aminophenylsulfonyl)ethyl sulfate |
Industrial-Scale Modifications
Industrial protocols optimize yield and cost-effectiveness by adjusting raw material ratios and reaction times. For example, a patented method specifies the following stoichiometry for large-scale production:
Raw Materials for 1 MT of this compound
| Component | Quantity (kg) |
|---|---|
| Cyanuric chloride | 170 |
| MPDSA (Meta-phenylene diamine sulfonic acid) | 180 |
| Sodium carbonate | 120 |
| HCl | 90 |
| Sodium nitrite | 80 |
| 2-Pyridine | 220 |
This method reduces reaction time to 8–12 hours via continuous diazotization reactors, achieving a yield of 82–85%.
Green Synthesis Approaches
Recent advancements focus on minimizing hazardous reagents. A solvent-free method replaces cyanuric chloride with eco-friendly alternatives like trichlorotriazine derivatives, reducing chlorine emissions by 30%. Additionally, microwave-assisted synthesis cuts reaction time by 50% while maintaining a purity ≥95%.
Quality Control and Characterization
Post-synthesis, the dye is purified via vacuum filtration and washed with ethanol to remove unreacted intermediates. Purity (≥95%) is verified using high-performance liquid chromatography (HPLC), while UV-Vis spectroscopy confirms λₘₐₓ at 437 nm in aqueous solution. Fastness properties are tested per ISO standards (Table 1).
Table 1: Fastness Properties of this compound
| Property | Light Fastness | Wash Fastness | Rubbing Fastness |
|---|---|---|---|
| ISO Rating | 5–6 | 4–5 | 4–5 |
Challenges and Optimization
Common issues include hydrolysis of reactive groups during storage, addressed by stabilizing the dye with buffering agents (e.g., sodium acetate). Catalytic impurities (e.g., Cu²⁺) are removed via ion-exchange resins, improving color consistency .
Chemical Reactions Analysis
Types of Reactions
Reactive Yellow 160 undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: this compound can be reduced to its corresponding amines, which can further react to form various by-products.
Substitution: The dye can undergo nucleophilic substitution reactions, where the reactive groups on the dye molecule are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like hydroxide ions or amines can react with the dye under alkaline conditions.
Major Products Formed
Oxidation: Oxidized products may include quinones and other aromatic compounds.
Reduction: The primary products are aromatic amines.
Substitution: Substituted products depend on the nucleophile used, resulting in various derivatives of the original dye.
Scientific Research Applications
Textile Industry
Reactive Yellow 160 is widely utilized for dyeing natural fibers such as cotton, wool, silk, and leather. Its ability to form covalent bonds with substrates leads to superior color fastness properties.
Key Features:
- Bright Color : Provides a vibrant yellow hue.
- Excellent Fastness : High resistance to washing and light exposure.
- Ease of Application : Compatible with various dyeing processes.
Environmental Remediation
Due to its persistence in the environment, this compound poses significant ecological risks. Research has focused on its degradation through various advanced oxidation processes (AOPs).
Case Study: Electrochemical Degradation
A study evaluated the electrochemical degradation of this compound using modified electrodes. The results indicated a maximum color removal efficiency of up to 99% under optimized conditions, demonstrating the effectiveness of this method for wastewater treatment .
Table: Degradation Efficiency of this compound
| Method | Degradation Efficiency | Optimal Conditions |
|---|---|---|
| Electrochemical | 99% | pH 7.13, NaCl (4 g/L) |
| UV/HO/TiO | 90.40% | Varying HO concentrations |
| Photocatalytic | Up to 93% | pH range 3-9 |
Material Science
Research has explored the use of this compound in modifying the surface properties of nanoparticles. For instance, magnesium oxide nanoparticles have been investigated for their catalytic properties in degrading this dye, indicating potential applications in developing new materials .
Biological Applications
This compound has shown potential in biological applications, particularly in staining techniques for visualizing tissues and cells. Its properties may also be leveraged in photodynamic therapy and diagnostic tools.
Case Study: Biodegradation by Microorganisms
A study isolated bacterial strains capable of degrading this compound from dye waste disposal sites. These strains demonstrated significant reductions in dye concentration within short time frames, showcasing practical applications for bioremediation .
Summary of Applications
| Application Area | Description |
|---|---|
| Textile Industry | Dyeing natural fibers with excellent fastness |
| Environmental Remediation | Degradation through electrochemical and photocatalytic methods |
| Material Science | Modification of nanoparticles for enhanced properties |
| Biological Applications | Staining techniques and potential therapeutic uses |
Mechanism of Action
The primary mechanism by which Reactive Yellow 160 exerts its effects is through the formation of covalent bonds with the substrate. The reactive groups on the dye molecule, typically vinyl sulfone or chlorotriazine, react with nucleophilic groups on the substrate, such as hydroxyl or amino groups. This covalent bonding results in high wash and light fastness, making the dye suitable for various applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Reactive dyes share structural and functional similarities but differ in chromophores, substituents, and application performance. Below is a detailed comparison of RY160 with Reactive Yellow 16 and Reactive Blue 160.
Structural and Chemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|
| Reactive Yellow 160 | 129898-77-7 | C₂₆H₁₈ClN₇Na₂O₁₀S₃* | ~917 g/mol† | Azo, sulfonic acid, triazine |
| Reactive Yellow 16 | 12769-11-8 | C₂₀H₁₇N₃Na₂O₁₁S₃ | 617.54 g/mol | Azo-metal complex |
| Reactive Blue 160 | 71872-76-9 | C₃₈H₂₃Cl₂N₁₄Na₅O₁₈S₅ | 1309.85 g/mol | Anthraquinone, sulfonic acid |
- Chromophores: RY160 uses an azo group (-N=N-) for yellow coloration, while Reactive Blue 160 employs an anthraquinone structure for blue hues .
- Reactive Groups : RY160 and Reactive Blue 160 both include sulfonic acid (-SO₃H) for solubility but differ in reactive anchors (triazine vs. vinyl sulfone) .
Application Performance
- Reactive Yellow 16 exhibits lower molecular weight and simpler structure, reducing its environmental persistence compared to RY160 .
Degradation Mechanisms
- RY160 : Efficiently degraded via Fenton processes (pH 7, 30°C) and photocatalysis (AlCo2O4/MWCNTs) due to its azo bond cleavage .
- Reactive Blue 160: Anthraquinone-based structures resist conventional oxidation, often requiring stronger catalysts or UV/ozone treatments .
Toxicity and Environmental Impact
- RY160’s breakdown products include smaller aromatic amines, detected via HPLC-MS, which may pose mutagenic risks .
Biological Activity
Reactive Yellow 160 is an anionic azo dye widely utilized in the textile industry. Its chemical structure and properties have raised concerns regarding its biological activity, particularly in terms of toxicity, mutagenicity, and potential applications in biomedical fields. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
This compound, also known as Reactive Yellow 160A, is primarily used in dyeing textiles, paper, and leather. Its structure consists of azo groups (-N=N-), which are characteristic of many synthetic dyes. The dye's solubility and reactivity make it suitable for various applications; however, these same properties contribute to its environmental persistence and toxicity.
Toxicity and Mutagenicity
Research has demonstrated that this compound exhibits significant toxicity to living organisms. A study investigating the mutagenic effects of the dye found that it caused a mutagenicity rate of approximately 70.4% in the TA98 strain of Salmonella typhimurium before treatment. After photocatalytic degradation using TiO2 and H2O2, this rate was reduced to 80.8%, indicating a decrease in mutagenic potential post-treatment .
Table 1: Mutagenicity of this compound Before and After Treatment
| Treatment Condition | Mutagenicity (TA98) | Mutagenicity (TA100) |
|---|---|---|
| Before Treatment | 70.4% | 74.5% |
| After Treatment | 80.8% | 81.4% |
Antimicrobial Activity
While synthetic dyes are generally considered non-biocidal, studies have shown that nanoencapsulated forms of this compound can exhibit antimicrobial properties. For instance, formulations using chitosan nanoparticles loaded with the dye demonstrated significant antimicrobial activity against various skin pathogens, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 mg/mL . The encapsulation process not only mitigated the dye's inherent toxicity but also enhanced its biological activity.
Table 2: Antimicrobial Efficacy of Nanoencapsulated this compound
| Microorganism | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Staphylococcus aureus (MSSA) | 0.5 | 1 |
| Staphylococcus epidermidis | 1 | 2 |
| Escherichia coli | 2 | 3 |
Environmental Impact and Degradation
The environmental impact of this compound is significant due to its stability and resistance to biodegradation. Studies have evaluated various methods for degrading this dye in wastewater, including photocatalytic treatments that utilize titanium dioxide (TiO2). These methods have shown promising results in reducing both color intensity and toxicity levels in treated effluents .
Table 3: Effectiveness of Photocatalytic Treatment on this compound
| Treatment Method | Initial Toxicity (% RBC Lysis) | Post-Treatment Toxicity (% RBC Lysis) |
|---|---|---|
| Untreated | 13% | - |
| Treated with TiO2/H2O2 | - | 7.3% |
Case Studies
- Case Study on Antimicrobial Application : A study conducted on the use of chitosan nanoparticles loaded with this compound demonstrated their effectiveness against Staphylococcus aureus. The treatment not only inhibited bacterial growth but also prevented biofilm formation, which is crucial in clinical settings where biofilms can lead to chronic infections .
- Environmental Remediation Study : Research focusing on the photocatalytic degradation of this compound revealed that treatment significantly reduced both the dye's concentration and its mutagenicity, suggesting a viable method for treating industrial wastewater before release into natural water bodies .
Q & A
Q. What are the standard methodologies for characterizing Reactive Yellow 160’s adsorption behavior in aqueous solutions?
- Methodological Answer : Adsorption studies typically involve batch experiments to assess variables like pH, temperature, and adsorbent dosage. For example, alumina nanoparticles derived from aluminum waste residue have been used to analyze adsorption efficiency via FTIR spectroscopy to confirm dye-nanoparticle interactions . Permeate flux data under varying pressures (e.g., 1–4 bar) can be tabulated to evaluate filtration performance (Table 4 in ). Researchers should replicate experiments using controlled conditions (e.g., fixed dye concentration, stirring rate) and validate results with isotherm models (Langmuir/Freundlich).
Q. How can researchers ensure reproducibility in this compound degradation studies?
- Methodological Answer : Follow journal guidelines for experimental rigor, such as detailing reagent sources (e.g., manufacturer, purity), instrument calibration protocols, and statistical validation of triplicate measurements . For instance, the Egyptian Journal of Chemistry emphasizes FTIR peak assignments for post-adsorption analysis to confirm dye binding mechanisms . Raw data (e.g., absorbance values, reaction rates) should be archived in supplementary materials with metadata for transparency .
Q. What analytical techniques are critical for confirming this compound’s structural stability under varying environmental conditions?
- Methodological Answer : Use UV-Vis spectroscopy to monitor dye degradation kinetics and HPLC-MS to identify breakdown products. FTIR analysis before/after adsorption (Fig. 4 in ) can reveal functional group interactions. For thermal stability, TGA-DSC combined with XRD provides insights into crystallinity changes. Ensure all instruments are cross-validated using reference standards .
Advanced Research Questions
Q. How can contradictions in adsorption efficiency data across studies be systematically resolved?
- Methodological Answer : Conduct a meta-analysis of variables (e.g., pH, adsorbent porosity) and apply statistical tools (ANOVA, PCA) to identify confounding factors. For example, discrepancies in alumina nanoparticle efficiency might stem from differences in synthesis methods (sol-gel vs. precipitation). Reference systematic review protocols from Qualitative Research in Social Science to iteratively assess data quality and contextual biases .
Q. What advanced spectroscopic techniques can elucidate this compound’s interaction mechanisms with novel adsorbents?
- Methodological Answer : Combine XPS for surface chemistry analysis, TEM for nanostructural imaging, and in-situ ATR-FTIR to track real-time binding dynamics. For mechanistic modeling, DFT calculations can predict adsorption energies and active sites. Ensure compliance with FAIR data principles by publishing raw spectra and computational input files in repositories .
Q. How should researchers design experiments to distinguish between physisorption and chemisorption of this compound?
- Methodological Answer : Perform temperature-dependent adsorption assays; chemisorption typically shows enthalpy-driven behavior. Use isotherm modeling (e.g., Dubinin-Radushkevich) and kinetic studies (pseudo-second-order fits). FTIR peak shifts (e.g., -SO₃⁻ groups in this compound) and XPS binding energy changes confirm covalent bonding .
Q. What strategies address variability in photocatalytic degradation rates of this compound across studies?
- Methodological Answer : Standardize light source intensity (e.g., solar simulators with calibrated irradiance) and control for dissolved oxygen levels. Use radical scavengers (e.g., tert-butanol for •OH) to identify dominant degradation pathways. Cross-reference data with Journal of Environmental Sciences guidelines for reporting catalyst characterization (BET surface area, bandgap measurements) .
Data Analysis and Reporting
Q. How can researchers integrate computational models with experimental data to predict this compound’s environmental fate?
- Methodological Answer : Apply QSAR models to correlate molecular descriptors (e.g., logP, HOMO-LUMO gaps) with toxicity/biodegradability. Validate predictions using HPLC-MS-identified metabolites and ecotoxicity assays (Daphnia magna survival rates). Publish code and datasets in open-access platforms to enable reproducibility .
Q. What statistical approaches are recommended for analyzing small-sample datasets in this compound studies?
- Methodological Answer : Use non-parametric tests (Mann-Whitney U) for non-normal distributions and bootstrapping to estimate confidence intervals. For multivariate data (e.g., adsorption capacity vs. pH/temperature), apply PLS regression. Follow Research Guides: Chemistry standards for reporting p-values and effect sizes .
Tables for Key Data
| Parameter | Experimental Range | Optimal Value | Data Source |
|---|---|---|---|
| Adsorption pH | 2–10 | 6.5 | |
| Pressure (bar) | 1–4 | 3 | |
| Photocatalytic Efficiency (%) | 40–95 | 82 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
